4-Formylphenyl 3-nitrobenzenesulfonate
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Description
“4-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been studied. For instance, novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources retrieved, related compounds have been studied. For example, 4-formylphenyl-N-phenylcarbamate has been used in [3+2]-cycloaddition and condensation reactions to synthesize novel phenylcarbamates .Scientific Research Applications
Organic Synthesis and Catalysis
"4-Formylphenyl 3-nitrobenzenesulfonate" plays a role in synthesizing novel organic compounds and intermediates. In one study, novel formazans were synthesized by coupling reactions involving "this compound" derivatives, showcasing its utility in constructing complex organic frameworks with potential applications in dye and pigment synthesis, as well as in sensing applications (Toy, Tanak, & Şenöz, 2020). Another application involves its use in ruthenium-catalyzed reduction processes, where "this compound" derivatives acted as substrates in the efficient conversion of nitroarenes to aminoarenes, highlighting its potential in pharmaceutical synthesis and industrial chemistry (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Material Science and Surface Chemistry
The compound has been explored for modifying surfaces and creating functional materials. Research demonstrates its utility in grafting nitrophenyl groups onto carbon or metallic surfaces, suggesting applications in surface modification, sensor development, and nanotechnology without requiring electrochemical induction (Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).
Analytical and Bioanalytical Chemistry
"this compound" and its derivatives find applications in analytical chemistry, especially in enhancing detection sensitivity. For example, derivatization with "this compound" derivatives has been shown to significantly increase the detection responses of estrogens in biological fluids, offering a valuable tool for clinical diagnosis and biomedical research (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Photoreactivity and Photochemistry
The photoreactive nature of "this compound" derivatives is leveraged in studies focusing on the photochemistry of azo compounds. These studies explore the photochemical decomposition reactions of derivatives on silver island films, providing insights into reaction mechanisms and potential applications in photolithography, photoresists, and the development of light-sensitive materials (Franzke & Wokaun, 1992).
Properties
IUPAC Name |
(4-formylphenyl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVYKWIIJFDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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